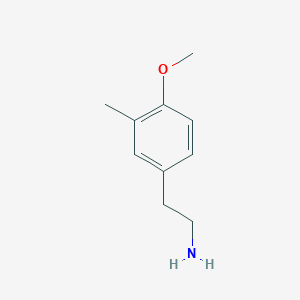

2-(4-Methoxy-3-methyl-phenyl)-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFFCNUWKJZAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424471 | |

| Record name | 2-(4-Methoxy-3-methylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18149-08-1 | |

| Record name | 2-(4-Methoxy-3-methylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxy-3-methylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxy-3-methylphenethylamine chemical structure and properties

An In-depth Technical Guide to 4-Methoxy-3-methylphenethylamine

A Note on Availability: Direct experimental data for 4-Methoxy-3-methylphenethylamine is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on established principles of organic chemistry, pharmacology of structurally related analogs, and predictive modeling. The content herein is intended to be a robust scientific resource, extrapolating from well-characterized compounds to build a detailed profile of the target molecule.

Introduction

4-Methoxy-3-methylphenethylamine is a substituted phenethylamine, a class of organic compounds known for their diverse psychoactive and pharmacological effects.[1][2] The core phenethylamine structure consists of a phenyl ring linked to an amino group by a two-carbon chain.[2] Substitutions on the phenyl ring, side chain, or amino group can drastically alter the compound's interaction with biological systems.[1][3] This guide will explore the predicted chemical structure, properties, plausible synthesis, hypothesized pharmacology, and analytical characterization of 4-Methoxy-3-methylphenethylamine, providing a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Predicted Properties

The structure of 4-Methoxy-3-methylphenethylamine features a methoxy group at the 4-position and a methyl group at the 3-position of the phenyl ring. These substitutions are critical in defining its physicochemical and pharmacological characteristics.

Predicted Physicochemical Properties

The properties of 4-Methoxy-3-methylphenethylamine are extrapolated from its constituent parts and comparison with similar phenethylamines. The addition of the methyl and methoxy groups increases the molecular weight and is expected to influence its boiling point, polarity, and basicity.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₅NO | - |

| Molecular Weight | 165.23 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on similar phenethylamines like 4-methoxyphenethylamine.[4] |

| Boiling Point | > 200 °C | Expected to be higher than phenethylamine due to increased molecular weight and substitutions. |

| pKa (amine) | ~9.8 - 10.2 | The basicity of the amine is influenced by the ring substituents. |

| LogP | ~2.5 - 2.8 | Increased lipophilicity compared to phenethylamine due to the methyl and methoxy groups. |

| IUPAC Name | 2-(4-Methoxy-3-methylphenyl)ethan-1-amine | - |

| SMILES | COc1cc(C)c(CCN)cc1 | - |

| InChI Key | (Predicted) | Not available without experimental data. |

| CAS Number | Not assigned | - |

Plausible Synthetic Route

A robust and widely applicable method for synthesizing substituted phenethylamines involves the Henry reaction (a nitroaldol condensation) followed by reduction.[5] This approach would utilize the commercially available 4-Methoxy-3-methylbenzaldehyde as a starting precursor.[6]

Overall Synthesis Scheme:

-

Step 1: Henry Reaction: Condensation of 4-Methoxy-3-methylbenzaldehyde with nitromethane to form the intermediate β-nitrostyrene derivative.

-

Step 2: Reduction: Reduction of the nitro group and the alkene of the β-nitrostyrene to yield the target phenethylamine. Various reducing agents can be employed, with a system of sodium borohydride and copper(II) chloride offering a mild and efficient option.[7][8][9][10]

Caption: Plausible two-step synthesis of 4-Methoxy-3-methylphenethylamine.

Experimental Protocol: Synthesis via Nitrostyrene Reduction

Causality: This protocol is based on well-established methods for phenethylamine synthesis. The Henry reaction is a classic carbon-carbon bond-forming reaction ideal for creating the ethyl-nitro precursor from an aldehyde. The subsequent reduction of the nitrostyrene is a crucial step; while powerful hydrides like LiAlH₄ can be used, the NaBH₄/CuCl₂ system is chosen here for its milder conditions, operational simplicity, and high yields reported for similar substrates.[9][10]

Step 1: Synthesis of 1-(4-Methoxy-3-methylphenyl)-2-nitroethene

-

Setup: To a flask, add 4-Methoxy-3-methylbenzaldehyde (1.0 eq), nitromethane (1.5 eq), and a catalyst such as ammonium acetate (0.8 eq). Use a minimal amount of a solvent like glacial acetic acid or perform the reaction neat.

-

Reaction: Heat the mixture to reflux (approx. 100-120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into ice water. The β-nitrostyrene product should precipitate as a yellow solid.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield the purified nitrostyrene intermediate.

Step 2: Reduction to 4-Methoxy-3-methylphenethylamine

-

Setup: In a round-bottom flask, dissolve the synthesized 1-(4-Methoxy-3-methylphenyl)-2-nitroethene (1.0 eq) in a solvent mixture such as isopropanol/water.[8]

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, ~4-5 eq) portion-wise, keeping the temperature low. After the addition is complete, add a solution of copper(II) chloride (CuCl₂, ~0.1 eq) dropwise.[8]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 30-60 minutes. Monitor by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding aqueous sodium hydroxide solution to make the mixture strongly basic (pH > 12). Extract the aqueous layer multiple times with a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Hypothesized Pharmacological Profile

The pharmacology of substituted phenethylamines is highly dependent on the substitution pattern on the phenyl ring.[1][11] These compounds primarily act by modulating monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2]

Mechanism of Action: It is hypothesized that 4-Methoxy-3-methylphenethylamine acts as a monoamine releasing agent and/or reuptake inhibitor . Its activity can be predicted by comparing it to related compounds:

-

4-Methoxyphenethylamine (4-MPEA): This analog is known to be a serotonin and norepinephrine releasing agent, with very weak activity as a dopamine reuptake inhibitor.[12] It also acts as a low-potency partial agonist at the trace amine-associated receptor 1 (TAAR1).[12]

-

3-Methoxy-4-methylamphetamine (MMA): This amphetamine analog is a potent and selective serotonin releasing agent (SSRA) and also a serotonin 5-HT₂ₐ receptor agonist.[13]

Given these precedents, 4-Methoxy-3-methylphenethylamine is likely to exhibit significant activity at the serotonin and norepinephrine transporters (SERT and NET). The 3-methyl group may enhance its selectivity for the serotonin system, similar to the profile of MMA. Its interaction with TAAR1 is also probable, which can further modulate monoaminergic neurotransmission.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. maxonchemicals.it.com [maxonchemicals.it.com]

- 4. 55-81-2 CAS MSDS (4-Methoxyphenethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. echemi.com [echemi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vbn.aau.dk [vbn.aau.dk]

- 11. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 13. 3-Methoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

Differentiation of Isobaric Regioisomers of 3,4-MDMA (Molecular Weight: 193)

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative of Specificity

In the realm of analytical chemistry, particularly within forensic and pharmaceutical sciences, the principle of specificity is paramount. The challenge intensifies when dealing with isobaric regioisomers—compounds sharing the same molecular weight and elemental composition but differing in the spatial arrangement of their atoms. 3,4-methylenedioxymethamphetamine (MDMA), a compound with a molecular weight of 193.24 g/mol and formula C₁₁H₁₅NO₂, presents a classic case study.[1][2][3] Its controlled substance status and distinct psychoactive profile necessitate its unequivocal differentiation from positional isomers, such as 2,3-MDMA, and other isobars like the ethoxy-substituted phenethylamines.[4][5] These related compounds may not be subject to the same legal controls and can exhibit vastly different pharmacological and toxicological properties.[6][7] This guide provides a comprehensive framework for the analytical differentiation of these challenging compounds, synthesizing insights from mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy.

Chapter 1: The Landscape of MDMA Isomers and Isobars (MW 193)

A robust analytical strategy begins with a thorough understanding of the target analytes. While 3,4-MDMA is the primary compound of interest, a constellation of structurally similar molecules with the same nominal mass can lead to analytical ambiguity if not properly resolved.

The Target Analyte: 3,4-MDMA

3,4-MDMA (Ecstasy) is a phenethylamine derivative known for its entactogenic effects, which are primarily mediated by a potent release of serotonin, as well as dopamine and norepinephrine, in the brain.[3][8][9] Its structure features a methylenedioxy group fused to the 3 and 4 positions of the phenyl ring. It is a Schedule I substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[2]

Key Positional Regioisomers

The most significant analytical challenge arises from positional isomers, where the methylenedioxy group is attached to different positions on the aromatic ring.

-

2,3-Methylenedioxymethamphetamine (2,3-MDMA): This is the most studied regioisomer of 3,4-MDMA.[5] Its synthesis and characterization have been driven by the need for forensic laboratories to definitively identify the controlled 3,4-isomer.[5][10] While its pharmacology is less understood, its structural similarity makes it a potent potential interferent in routine analytical screens.

Other Isobaric Compounds

Beyond direct positional isomers of the methylenedioxy ring, other structural classes share the C₁₁H₁₅NO₂ formula or the same nominal mass, creating a broader analytical net that must be considered.

-

Methoxy-methyl-phenethylamines: This class includes ten different ring substitution patterns that are isobaric with MDMA.[4]

-

Ethoxy-phenethylamines: Compounds such as 2-, 3-, and 4-ethoxyphenethylamine are also isobaric and must be differentiated.[4] Their mass spectral fragmentation can sometimes offer unique ions (e.g., m/z 107) that aid in their distinction from methylenedioxyphenethylamines.[4]

The Role of Stereoisomerism

While not regioisomers, it is crucial to acknowledge that MDMA possesses a chiral center, existing as S(+)-MDMA and R(-)-MDMA enantiomers. These stereoisomers exhibit different potencies and metabolic rates, with the S(+) isomer being more potent in producing the characteristic subjective effects.[6][11] While their differentiation is beyond the scope of standard achiral methods discussed for regioisomer separation, it is a critical consideration in pharmacology and toxicology.[12][13]

Chapter 2: Analytical Strategies for Differentiation

No single technique can unequivocally identify 3,4-MDMA in the presence of its isomers. The gold standard is a multi-technique approach that leverages the orthogonal separation and identification capabilities of chromatography and spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of forensic drug analysis, but it presents both opportunities and challenges for MDMA isomer differentiation.

-

Causality of Approach: The primary strength of GC is its ability to physically separate compounds based on their volatility and affinity for a stationary phase before they enter the mass spectrometer. For closely related isomers, this chromatographic separation is often the most critical step for differentiation, as their mass spectra can be virtually identical.[4][10]

-

Analytical Challenge & Solution 1: Chromatographic Resolution: The mass spectra of 2,3-MDMA and 3,4-MDMA are remarkably similar, sharing the same prominent ions.[5] Therefore, identification cannot rely on mass spectra alone. The solution lies in achieving baseline chromatographic separation. This is accomplished through careful method development, including the selection of an appropriate capillary column (e.g., a low-polarity phase like HP-1) and optimization of the oven temperature program to maximize resolution between the isomer peaks.[5][14]

-

Analytical Challenge & Solution 2: Derivatization: To enhance both chromatographic separation and mass spectral differentiation, derivatization is a powerful tool. Acylating the secondary amine with reagents like heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFA) increases the molecule's volatility and molecular weight.[5][15] This not only improves chromatographic peak shape but can also yield unique fragment ions or alter ion ratios in the mass spectrum, providing an additional layer of confirmation. For example, while derivatized 2,3- and 3,4-MDMA still share major ions, their relative ratios can show statistically significant differences.[5]

Table 1: Comparative GC-MS Data for Derivatized MDMA Isomers

| Analyte | Derivatizing Agent | Key Mass Fragments (m/z) | Distinguishing Features |

|---|---|---|---|

| 3,4-MDMA | HFBA | 389 (M+), 254, 210, 135 | Baseline separated from 2,3-MDMA isomer. Specific ion ratios (e.g., 254:210) can be used for comparison.[5] |

| 2,3-MDMA | HFBA | 389 (M+), 254, 210, 135 | Elutes earlier than 3,4-MDMA on standard non-polar columns. Ion ratios differ slightly but significantly from 3,4-MDMA.[5] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for analyzing complex matrices and screening for a wide array of compounds.

-

Causality of Approach: LC separates compounds in the liquid phase, which is well-suited for underivatized amphetamines. Tandem mass spectrometry (MS/MS) adds a powerful layer of specificity by selecting a precursor ion (typically the protonated molecule, [M+H]⁺ at m/z 194), fragmenting it, and detecting the resulting product ions.[16]

-

Analytical Challenge & Solution: Despite the power of MS/MS, a study of 3,4-MDMA and 17 related isomers and isobars found that seven of the compounds produced very similar product ion spectra.[16] This underscores a critical principle: even with advanced detectors, chromatographic separation is not optional. The use of modern LC column chemistries, such as biphenyl phases, can provide alternative selectivity through π-π interactions, achieving separation where traditional C18 columns may fail.[17] A validated method combining a fast LC gradient with MS/MS can unambiguously identify 3,4-MDMA in under 5 minutes.[16]

Table 2: Key LC-MS/MS Transitions for MDMA and Metabolites

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Notes |

|---|---|---|---|

| MDMA | 194.1 | 163.1 | The transition m/z 194 -> 163 is highly characteristic but can be shared by some isomers.[16][17] |

| MDA | 180.1 | 163.1 | Primary metabolite of MDMA.[17] |

| HMMA | 210.1 | 192.1 | Primary metabolite of MDMA.[17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information, acting as a final arbiter in cases of analytical ambiguity.

-

Causality of Approach: ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The chemical shift, signal multiplicity, and coupling constants create a unique fingerprint that can definitively distinguish between regioisomers.[18]

-

Key Differentiating Signals: For MDMA isomers, two regions of the ¹H NMR spectrum are particularly informative:

-

The Methylenedioxy Protons: In 3,4-MDMA, the two protons of the -O-CH₂-O- group typically appear as a sharp singlet around 5.9-6.0 ppm.[19][20] The precise chemical shift is highly sensitive to the electronic environment, which would differ in the 2,3-isomer.

-

The Aromatic Protons: The substitution pattern on the benzene ring dictates the splitting pattern and chemical shifts of the aromatic protons. 3,4-MDMA exhibits a characteristic three-proton aromatic pattern, which will differ significantly from the pattern produced by a 2,3-substituted ring.[19]

-

-

Advantages: A key advantage of quantitative NMR (qNMR) is that it can be used for both identification and quantification of MDMA in a single, rapid analysis with minimal sample preparation, and it can simultaneously identify other adulterants present in a sample.[21][22]

Chapter 3: Validated Experimental Protocols

The following protocols provide a starting point for developing validated methods for the differentiation of MDMA isomers.

Protocol 3.1: GC-MS Analysis of MDMA Isomers with HFBA Derivatization

This protocol is adapted from the principles described by Borth et al. and Moore et al. and is intended for confirmatory identification.[5]

-

Sample Preparation & Extraction:

-

To 1 mL of a biological sample (e.g., urine) or a solution of a seized powder, add an appropriate internal standard (e.g., MDMA-d₅).

-

Make the solution basic with a carbonate buffer (pH ~10).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Add 25 µL of heptafluorobutyric anhydride (HFBA).

-

Cap the vial and heat at 70°C for 20 minutes.

-

Evaporate to dryness and reconstitute in a suitable solvent for injection.

-

-

Instrumentation & Conditions:

-

GC System: Agilent 6890 or equivalent.

-

Column: HP-1 (or equivalent 100% dimethylpolysiloxane), 12 m x 0.20 mm i.d., 0.33 µm film thickness.

-

Injector: Splitless, 270°C.

-

Oven Program: 80°C for 1 min, then ramp at 20°C/min to 280°C.

-

MS System: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI), 70 eV.

-

Acquisition: Full Scan mode (m/z 40-500).

-

-

Data Analysis:

-

Confirm the retention time of the unknown peak matches that of a certified 3,4-MDMA-HFBA standard.

-

Verify that the regioisomer (e.g., 2,3-MDMA-HFBA) is chromatographically resolved from the 3,4-MDMA-HFBA peak.

-

Compare the mass spectrum of the unknown to a library spectrum and verify the presence of key ions (m/z 389, 254, 210, 135) and their relative ratios.

-

Protocol 3.2: LC-MS/MS High-Throughput Screening

This protocol is based on principles for the rapid separation of MDMA and its isobars.[16][17]

-

Sample Preparation:

-

Dilute the sample (e.g., urine, dissolved tablet) in the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

-

Fortify with an appropriate internal standard (e.g., MDMA-d₅).

-

Filter through a 0.22 µm syringe filter before injection.

-

-

Instrumentation & Conditions:

-

LC System: Agilent 1260 or equivalent.

-

Column: Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: 5% B to 95% B over 4 minutes.

-

Flow Rate: 400 µL/min.

-

MS/MS System: SCIEX 4500 or equivalent.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Acquisition: Multiple Reaction Monitoring (MRM). Monitor transitions such as 194.1 -> 163.1 for MDMA.

-

-

Data Analysis:

-

A peak must be present at the expected retention time for the 3,4-MDMA MRM transition.

-

The retention time must match that of a certified reference standard analyzed under the same conditions.

-

The presence of peaks at different retention times in the same MRM channel may indicate the presence of an isomer and warrants further confirmatory analysis by another method (e.g., Protocol 3.1).

-

Chapter 4: Visualization of Workflows and Mechanisms

Visualizing the analytical workflow and the underlying chemical principles is essential for understanding and implementing robust differentiation strategies.

Diagram 4.1: A logical workflow for the differential identification of 3,4-MDMA from its isobaric regioisomers.

Diagram 4.2: Key mass spectral fragmentation pathways for MDMA under Electron Ionization (EI).

Conclusion

References

-

Noggle, F. T., Clark, C. R., & DeRuiter, J. (2011). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug and non-Drug Substances of Mass Spectral Equivalence. Office of Justice Programs. [Link][4][10]

-

Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. Canadian Medical Association Journal, 165(7), 917–928. [Link][6][7][23]

- Moore, J. M., Casale, J. F., Hays, P. A., & Cooper, D. A. (1996). Differentiation of the 2,3-Methylenedioxy Regioisomer of 3,4-MDMA (Ecstasy) by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 20(4), 269-273.

-

Gimeno, P., Besacier, F., Dujourdy, L., & Chaudron-Thozet, H. (2002). Synthesis and capillary electrophoretic analysis of enantiomerically enriched reference standards of MDMA and its main metabolites. Bioorganic & Medicinal Chemistry, 10(4), 1085-1092. [Link][12]

-

Moore, J. M., Casale, J. F., & Borth, D. (1998). Differentiation of the 2,3-Methylenedioxy Regioisomer of 3,4-MDMA (Ecstasy) by Gas Chromatography-Mass Spectrometry. Journal of Forensic Sciences, 43(6), 1234-1238. [Link][5]

-

Maurer, H. H., Bickeboeller-Friedrich, J., Kraemer, T., & Peters, F. T. (2000). Development and validation of LC-HRMS and GC-NICI-MS methods for stereoselective determination of MDMA and its phase I and II metabolites in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 744(1), 147-158. [Link][11]

-

Clark, C. R., DeRuiter, J., Valaer, A., & Noggle, F. T. (1995). GC-MS Analysis of Acylated Derivatives of Methamphetamine and Regioisomeric Phenethylamines. Journal of Chromatographic Science, 33(9), 485-492. [Link][15]

-

Carroll, F. I., et al. (2023). Synthesis of R- and S-MDMA via nucleophilic ring-opening of homochiral N-tosylaziridines. Australian Journal of Chemistry, 76(5), 299-310. [Link][13]

-

Aalberg, L., et al. (2004). The Identification of 3,4-MDMA from Its mass equivalent isomers and isobaric substances using fast LC–ESI-MS–MS. Journal of Analytical Toxicology, 28(4), 293-298. [Link][16]

-

de la Torre, R., et al. (2000). Determination of MDMA and its Metabolites in Blood and Urine by Gas Chromatography–Mass Spectrometry and Analysis of Enantiomers by Capillary Electrophoresis. Journal of Analytical Toxicology, 24(4), 257-264. [Link][24]

-

de la Torre, R., & Farré, M. (2004). Human Pharmacology of MDMA: Pharmacokinetics, Metabolism, and Disposition. Therapeutic Drug Monitoring, 26(2), 137-144. [Link][8]

-

McManaman, K. M. (2012). Effects of extraction procedure and gas chromatography temperature program on discrimination of MDMA exhibits using impurity profiles. University of Central Florida. [Link][14]

-

Almeida, R. M., et al. (2019). A Validated NMR Approach for MDMA Quantification in Ecstasy Tablets. Journal of the Brazilian Chemical Society, 30(8), 1735-1743. [Link][19]

-

Nanalysis. (2020). Methamphetamine and MDMA - Structural Similarity in NMR Spectroscopy. Nanalysis Corp. [Link][18]

-

Kaa, E. (2003). Impurity profiling of seized MDMA tablets by capillary gas chromatography. Forensic Science International, 136(1-3), 275-278. [Link][25]

-

Green, A. R., Mechan, A. O., Elliott, J. M., O'Shea, E., & Colado, M. I. (2003). The Pharmacology and Clinical Pharmacology of 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”). Pharmacological Reviews, 55(3), 463-508. [Link][9]

-

Phenomenex. (n.d.). LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex® 2.6 µm Biphenyl Column. [Link][17]

-

ResearchGate. (n.d.). Molecular structure and 1H NMR spectrum (600.13 MHz) of MDMA.HCl in D2O. [Link][20]

-

NIST. (n.d.). N-Methyl-3,4-methylenedioxyamphetamine. NIST Chemistry WebBook. [Link][1]

-

Isaac, M., et al. (2000). Identification and quantitation of 3,4-methylenedioxy-N-methylamphetamine (MDMA, ecstasy) in human urine by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 625-631. [Link][21]

-

Manock, M., et al. (2018). 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues. Analytical Methods, 10(42), 5095-5103. [Link][22]

-

National Center for Biotechnology Information. (n.d.). 3,4-Methylenedioxymethamphetamine. PubChem Compound Database. [Link][2]

-

Dunlap, L. E., Andrews, A. M., & Olson, D. E. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 9(10), 2408–2427. [Link][3]

-

SWGDrug. (2005). 3,4-METHYLENEDIOXYMETHAMPHETAMINE. SWGDrug Monograph. [Link][26]

Sources

- 1. N-Methyl-3,4-methylenedioxyamphetamine [webbook.nist.gov]

- 2. 3,4-Methylenedioxymethamphetamine | C11H15NO2 | CID 1615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojp.gov [ojp.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug and non-Drug Substances of Mass Spectral Equivalence | Office of Justice Programs [ojp.gov]

- 11. Development and validation of LC-HRMS and GC-NICI-MS methods for stereoselective determination of MDMA and its phase I and II metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and capillary electrophoretic analysis of enantiomerically enriched reference standards of MDMA and its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. connectsci.au [connectsci.au]

- 14. d.lib.msu.edu [d.lib.msu.edu]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. phenomenex.com [phenomenex.com]

- 18. Methamphetamine and MDMA - Structural Similarity in NMR Spectroscopy — Nanalysis [nanalysis.com]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. academicworks.cuny.edu [academicworks.cuny.edu]

- 22. 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. cmaj.ca [cmaj.ca]

- 24. jcami.eu [jcami.eu]

- 25. chemistry.mdma.ch [chemistry.mdma.ch]

- 26. swgdrug.org [swgdrug.org]

A Comparative Structural and Pharmacological Analysis: 3-Methyl-4-methoxyphenethylamine and MDMA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of 3-Methyl-4-methoxyphenethylamine (3-Me-4-MeO-PEA) and 3,4-Methylenedioxymethamphetamine (MDMA). While MDMA is a well-characterized psychoactive compound with known empathogenic and stimulant properties, 3-Me-4-MeO-PEA remains a less-studied phenethylamine derivative. This document dissects the structural nuances between these two molecules, predicting the pharmacological implications of these differences. We will explore their chemical synthesis, potential mechanisms of action, and the analytical methodologies required for their characterization. This guide is intended to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development, providing the necessary technical insights for further investigation of this and related compounds.

Introduction

The phenethylamine class of compounds represents a vast and diverse family of neuroactive substances, encompassing endogenous neurotransmitters, pharmaceuticals, and a wide array of psychoactive agents. Within this class, subtle structural modifications can lead to profound differences in pharmacological activity, receptor affinity, and overall physiological effects. This guide focuses on a comparative analysis of two specific phenethylamine derivatives: the well-known compound 3,4-Methylenedioxymethamphetamine (MDMA), and the lesser-known 3-Methyl-4-methoxyphenethylamine.

MDMA, commonly known as ecstasy, is a potent entactogen and stimulant that has been the subject of extensive research due to its unique prosocial effects and its potential therapeutic applications, alongside its known neurotoxic risks.[1][2] Its mechanism of action primarily involves the potent release of serotonin, as well as dopamine and norepinephrine.[3][4][5]

In contrast, 3-Methyl-4-methoxyphenethylamine is a structurally related compound for which there is a paucity of published pharmacological data. Understanding the structural relationship between these two molecules is crucial for predicting the potential pharmacological profile of 3-Me-4-MeO-PEA and for guiding future research. This guide will provide a side-by-side examination of their chemical structures, discuss the implications of their substituent differences, and outline the necessary experimental protocols for a comprehensive comparative analysis.

Structural Comparison

The core structure of both molecules is the phenethylamine skeleton, which consists of a phenyl ring connected to an ethylamine side chain. The key differences lie in the substitution patterns on the phenyl ring and the nitrogen of the ethylamine.

| Feature | 3-Methyl-4-methoxyphenethylamine (3-Me-4-MeO-PEA) | 3,4-Methylenedioxymethamphetamine (MDMA) |

| Molecular Formula | C10H15NO | C11H15NO2 |

| Phenyl Ring Substituents | A methyl group at the 3-position and a methoxy group at the 4-position. | A methylenedioxy bridge connecting the 3 and 4 positions. |

| Amine Group | Primary amine (-NH2) | Secondary amine (-NHCH3), specifically a methylamine. |

The seemingly minor difference of a methylenedioxy ring in MDMA versus separate methyl and methoxy groups in 3-Me-4-MeO-PEA is significant. The rigid methylenedioxy ring in MDMA is a key contributor to its high affinity for the serotonin transporter (SERT).[6] The methyl group on the amine in MDMA also differentiates it from its parent compound, MDA, contributing to its distinct pharmacological profile.

Below is a visual representation of the structural differences.

Synthesis Overview

MDMA Synthesis: The synthesis of MDMA is well-documented and typically starts from precursors like safrole, isosafrole, or piperonal.[7][8] A common route involves the oxidation of safrole to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P), followed by reductive amination with methylamine.[7]

3-Methyl-4-methoxyphenethylamine Synthesis: While specific industrial synthesis routes for 3-Me-4-MeO-PEA are not widely published, a plausible laboratory synthesis would likely start from 4-methoxy-3-methylbenzaldehyde. A Henry reaction with nitroethane followed by reduction of the resulting nitroalkene would yield the target compound.

Predicted Pharmacological Profile of 3-Methyl-4-methoxyphenethylamine

Based on its structural similarity to other phenethylamines, we can hypothesize the pharmacological profile of 3-Me-4-MeO-PEA. The presence of the methoxy group at the 4-position is a common feature in several psychoactive phenethylamines. For instance, 4-methoxyphenethylamine (4-MPEA) is known to be a serotonin and norepinephrine releasing agent.[9] The addition of a methyl group at the 3-position, as seen in 3-methoxy-4-methylamphetamine (MMA), results in a compound that acts as a potent and selective serotonin releasing agent.[10]

Given these precedents, it is reasonable to predict that 3-Me-4-MeO-PEA will primarily act as a monoamine releasing agent, with a likely preference for the serotonin system. However, the absence of the alpha-methyl group, which is present in amphetamine derivatives and generally enhances stimulant properties and resistance to metabolism by monoamine oxidase (MAO), suggests that 3-Me-4-MeO-PEA may have a shorter duration of action and lower potency compared to its amphetamine counterpart, MMA.

Comparative Mechanism of Action

MDMA: The primary mechanism of action of MDMA is the reversal of monoamine transporters, particularly SERT.[11] This leads to a significant efflux of serotonin into the synaptic cleft.[3][4] MDMA also inhibits the reuptake of these neurotransmitters, further increasing their synaptic concentrations.[5]

Hypothesized Mechanism for 3-Me-4-MeO-PEA: It is hypothesized that 3-Me-4-MeO-PEA will also interact with monoamine transporters. However, the affinity and efficacy for these transporters are likely to differ from MDMA due to the structural variations. The open methoxy and methyl groups, in place of the rigid methylenedioxy ring, may result in a different binding orientation and affinity for SERT, DAT, and NET.

Experimental Protocols for Comparative Analysis

A thorough comparison of these two compounds would require a series of in vitro and in vivo experiments.

Analytical Chemistry

Objective: To confirm the identity and purity of synthesized compounds.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol).

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

GC Separation: Use a suitable capillary column (e.g., HP-5MS) with a temperature program to separate the analyte from any impurities.

-

MS Detection: Acquire mass spectra in full scan mode to identify the molecular ion and fragmentation pattern.

-

Data Analysis: Compare the obtained mass spectrum with a reference library for confirmation.

Other relevant techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[[“]]

In Vitro Pharmacology: Receptor Binding Assays

Objective: To determine the binding affinities of 3-Me-4-MeO-PEA and MDMA for monoamine transporters (SERT, DAT, NET) and key serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).[13][14][15][16]

Methodology: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the target transporter or receptor.

-

Assay Buffer: Use a buffer appropriate for the specific target.

-

Incubation: Incubate the membranes with a known radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound (MDMA or 3-Me-4-MeO-PEA).

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibition constant) values from competition binding curves.

In Vitro Pharmacology: Neurotransmitter Release Assays

Objective: To measure the ability of each compound to induce the release of serotonin, dopamine, and norepinephrine from synaptosomes.

Methodology: Synaptosome Release Assay

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

-

Radiolabeling: Preload the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]5-HT).

-

Incubation: Expose the loaded synaptosomes to varying concentrations of the test compounds.

-

Superfusion: Collect the superfusate at different time points.

-

Quantification: Measure the radioactivity in the superfusate to determine the amount of neurotransmitter released.

-

Data Analysis: Calculate the EC50 (half-maximal effective concentration) for release.

Potential Toxicity and Safety Considerations

MDMA is known to have potential neurotoxic effects, particularly on serotonergic neurons, which may be related to its metabolites and the induction of hyperthermia.[1][3][17] The toxicological profile of 3-Me-4-MeO-PEA is unknown. Any in vivo studies must be preceded by thorough in vitro toxicity screening and conducted with extreme caution under strict ethical guidelines.

Conclusion

The structural comparison between 3-Methyl-4-methoxyphenethylamine and MDMA provides a framework for predicting the pharmacological properties of a lesser-studied compound based on a well-characterized analog. While 3-Me-4-MeO-PEA is hypothesized to be a monoamine releasing agent with a preference for the serotonin system, its potency, duration of action, and receptor affinity profile are likely to differ significantly from MDMA. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses. Further research into compounds like 3-Me-4-MeO-PEA is essential for expanding our understanding of structure-activity relationships within the phenethylamine class and for the potential development of novel therapeutic agents.

References

-

MDMA - Wikipedia. (n.d.). Retrieved from [Link]

- Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs.

- de la Torre, R., Farré, M., Roset, P. N., Pizarro, N., Abanades, S., Segura, M., ... & Camí, J. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic Drug Monitoring, 26(2), 137–144.

- Hall, A. P., & Henry, J. A. (2006). Acute toxic effects of 'Ecstasy' (MDMA) and related compounds: overview of pathophysiology and clinical management. British Journal of Anaesthesia, 96(6), 678–685.

-

Relevant Metabolic and Pharmacokinetic Aspects of Ecstasy Consumption. (n.d.). Retrieved from [Link]

- de la Torre, R., & Farré, M. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic Drug Monitoring, 26(2), 137–144.

-

MDMA ('Ecstasy') drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Retrieved from [Link]

-

Substituted phenethylamine - Wikipedia. (n.d.). Retrieved from [Link]

- Hall, A., & Henry, J. (2006). Acute toxic effects of 'Ecstasy' (MDMA) and related compounds: overview of pathophysiology and clinical management. British journal of anaesthesia, 96(6), 678–685.

- The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs. (2001).

-

2-Minute Neuroscience: MDMA. (2021, September 28). YouTube. Retrieved from [Link]

-

3-Methoxy-4-methylamphetamine - Wikipedia. (n.d.). Retrieved from [Link]

-

MDMA (Ecstasy/Molly): Effects, Hazards & Extent of Use - Drugs.com. (n.d.). Retrieved from [Link]

-

The Chemistry of Methylenedioxyphenethylamine (MDMA). (n.d.). ChemistryIsLife.com. Retrieved from [Link]

-

Analytical methods for detecting phenethylamines in dietary supplements. (n.d.). Consensus. Retrieved from [Link]

-

Synthesis of MDMA, aka Ecstasy. (n.d.). Chemistry Steps. Retrieved from [Link]

- Glennon, R. A., Titeler, M., & Lyon, R. A. (1988). Receptor Pharmacology of MDMA and Related Hallucinogens. NIDA Research Monograph, 90, 41–69.

- Cunningham, K. A., & Anastasio, N. C. (2014). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 5(11), 1077–1093.

-

3-Methoxytyramine - Wikipedia. (n.d.). Retrieved from [Link]

- Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Geyer, M. A., & Liechti, M. E. (2014). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Journal of Pharmacology and Experimental Therapeutics, 349(2), 346–355.

- Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations. (2022). International Journal of Molecular Sciences, 23(9), 5123.

-

Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

- Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113.

- Doly, S., Valjent, E., Setola, V., Callebert, J., Hérrin, M., Hervé, D., ... & Maroteaux, L. (2009). Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. Journal of Neuroscience, 29(17), 5657–5669.

-

3-Methoxy-4-ethoxyphenethylamine - Wikipedia. (n.d.). Retrieved from [Link]

-

4-Methoxyphenethylamine - Wikipedia. (n.d.). Retrieved from [Link]

- Amet, A. M., & Arvidsson, P. I. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(7), 443–451.

- Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. European Neuropsychopharmacology, 25(11), 2031–2040.

-

Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (n.d.). Semantic Scholar. Retrieved from [Link]

- Luethi, D., Ka-Wing, T., Hofer, S., Geyer, M. A., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254.

- Luethi, D., Trachsel, D., Hofer, S., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 9, 114.

- Luethi, D., Hofer, S., & Liechti, M. E. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 12, 730232.

-

3-Methoxyphenethylamine. (n.d.). PubChem. Retrieved from [Link]

-

3-Ethoxy-4-methoxyphenethylamine. (n.d.). PubChem. Retrieved from [Link]

-

Common routes of metabolism for methylone.... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. MDMA - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDMA ('Ecstasy') drug profile | www.euda.europa.eu [euda.europa.eu]

- 8. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 10. 3-Methoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 11. Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 17. Acute toxic effects of 'Ecstasy' (MDMA) and related compounds: overview of pathophysiology and clinical management - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Substituted Phenethylamine Isomers Yielding an m/z 58 Fragment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, ranging from therapeutic agents to substances of abuse. The analytical identification of these compounds, particularly in complex matrices, is a critical task in forensic science, clinical toxicology, and pharmaceutical research. A common feature in the mass spectra of many N-methylated phenethylamines under electron ionization (EI) is the presence of a prominent fragment ion at a mass-to-charge ratio (m/z) of 58. This fragment, while characteristic, is not unique and can be generated by a variety of isomers, posing a significant analytical challenge. This guide provides a comprehensive overview of the substituted phenethylamine isomers known to produce an m/z 58 fragment, the underlying fragmentation mechanisms, and advanced analytical strategies for their unambiguous identification.

The Genesis of the m/z 58 Fragment: Alpha-Cleavage

The formation of the m/z 58 fragment in N-methylated phenethylamines is a classic example of alpha-cleavage, a fundamental fragmentation process in mass spectrometry.[1] Following electron ionization, the molecule loses an electron to form a molecular ion (M+•). The charge is often localized on the nitrogen atom of the amine group. The bond between the alpha-carbon (the carbon atom adjacent to the nitrogen) and the beta-carbon (the carbon atom attached to the phenyl ring) is then cleaved. This homolytic cleavage results in the formation of a stable, resonance-stabilized iminium cation with an m/z of 58 and a neutral benzyl radical.[2][3]

The stability of the [CH₂=N⁺(H)CH₃] cation is the primary driving force for this fragmentation pathway, making the m/z 58 ion a base peak or a significantly abundant ion in the mass spectra of many N-methylated phenethylamines.[2]

Caption: Alpha-cleavage of an N-methylphenethylamine molecular ion.

Isomers Yielding the m/z 58 Fragment

A significant challenge in the analysis of substituted phenethylamines is the existence of numerous isomers that can all produce a prominent m/z 58 fragment. These isomers can be broadly categorized as positional isomers and side-chain regioisomers.

| Isomer Type | Examples | Key Differentiating Features | References |

| Positional Isomers | 2-, 3-, and 4-Ethoxyphenethylamine | While producing an m/z 58 fragment, their mass spectra may show subtle differences in the relative intensities of other ions. Chromatographic separation is essential for differentiation. Derivatization can introduce unique fragments. | [4] |

| Side-Chain Regioisomers | Methamphetamine and its side-chain isomers (e.g., N,α-dimethylphenethylamine, N-ethylaniline) | These isomers often exhibit very similar mass spectra. Derivatization is crucial to create unique fragmentation patterns that allow for their distinction. | [5][6] |

| Isobaric Isomers | 3,4-Methylenedioxymethamphetamine (MDMA) and Methoxy-methyl-methamphetamines | These compounds have the same nominal mass and produce an m/z 58 fragment, making them difficult to distinguish by mass spectrometry alone. Chromatographic separation and derivatization are necessary. | [7] |

| Enantiomers | d-Methamphetamine and l-Methamphetamine | These stereoisomers have identical mass spectra. Chiral separation techniques, either by using a chiral column or by derivatization with a chiral reagent, are required for their differentiation. |

Analytical Strategies for Isomer Differentiation

Given the non-specific nature of the m/z 58 fragment, a multi-faceted analytical approach is required for the unambiguous identification of substituted phenethylamine isomers. This typically involves a combination of high-resolution chromatographic separation and mass spectrometric techniques, often enhanced by chemical derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like phenethylamines.

Experimental Protocol: GC-MS Analysis of Phenethylamine Isomers

-

Sample Preparation:

-

For solid samples, dissolve in a suitable organic solvent (e.g., methanol, ethyl acetate).

-

For biological matrices (e.g., urine, blood), perform a liquid-liquid or solid-phase extraction to isolate the analytes and remove interfering substances.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range of at least m/z 40-500.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of all components.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Scan Mode: Full scan to acquire complete mass spectra for identification.

-

Caption: A simplified workflow for the GC-MS analysis of phenethylamine isomers.

Chemical Derivatization

Derivatization is a key strategy to overcome the limitations of mass spectrometry in distinguishing isomers. By chemically modifying the amine functional group, different fragmentation pathways can be induced, leading to unique mass spectra for each isomer.

Common Derivatizing Reagents:

-

Perfluoroacylating Reagents (e.g., PFPA, HFBA, TFAA): These reagents react with the amine group to form stable amide derivatives. The resulting mass spectra often show characteristic fragment ions that are specific to the original isomer's structure.[8]

-

Chiral Derivatizing Reagents (e.g., L-TPC): These are used to separate enantiomers. The reagent reacts with both enantiomers to form diastereomers, which have different physical properties and can be separated by chromatography on a non-chiral column.

Experimental Protocol: Derivatization with Pentafluoropropionic Anhydride (PFPA)

-

Evaporation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of PFPA to the dry residue.

-

Reaction: Cap the vial and heat at 70 °C for 20 minutes.

-

Evaporation: Cool the sample and evaporate the excess reagent and solvent to dryness.

-

Reconstitution: Reconstitute the derivatized residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

The mass spectra of the PFPA derivatives of phenethylamine isomers will typically show a molecular ion and characteristic fragment ions resulting from cleavages of the derivatized side chain, allowing for their differentiation. For example, the PFPA derivatives of methamphetamine side-chain isomers can yield unique fragment ions that are not observed in the underivatized state.[8]

Conclusion

The presence of a prominent m/z 58 fragment in a mass spectrum is a strong indicator of an N-methylated phenethylamine, but it is by no means definitive for a specific isomer. A thorough analytical approach that combines high-resolution chromatography with mass spectrometry is essential for accurate identification. Furthermore, the strategic use of chemical derivatization is a powerful tool to induce unique fragmentation patterns and enable the differentiation of challenging positional and side-chain isomers. The methodologies and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize substituted phenethylamine isomers in their analytical workflows.

References

-

Noggle, F. T., Clark, C. R., & DeRuiter, J. (2008). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science, 46(8), 734–741. [Link]

-

Sachs, S. B., & Woo, F. (2007). A detailed mechanistic fragmentation analysis of methamphetamine and select regioisomers by GC/MS. Journal of Forensic Sciences, 52(2), 308–319. [Link]

-

DeRuiter, J., & Clark, C. R. (2004). Differentiation of the 2,3-Methylenedioxy Regioisomer of 3,4-MDMA (Ecstasy) by Gas Chromatography-Mass Spectrometry. Journal of Forensic Sciences, 49(1), 1-6. [Link]

-

DeRuiter, J., Harrison, K., & Clark, C. R. (2001). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug and non-Drug Substances of Mass Spectral Equivalence. Final Report to the National Institute of Justice. [Link]

-

Aalberg, L., DeRuiter, J., Noggle, F. T., & Clark, C. R. (2005). Chromatographic and Mass Spectral Methods of Identification for the Side-Chain and Ring Regioisomers of Methylenedioxymethamphetamine. Journal of Chromatographic Science, 43(7), 329–340. [Link]

-

Awad, T., DeRuiter, J., & Clark, C. R. (2010). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry, 45(10), 1166–1174. [Link]

-

Aalberg, L., DeRuiter, J., Noggle, F. T., & Clark, C. R. (2005). Chromatographic and Mass Spectral Methods of Identification for the Side-Chain and Ring Regioisomers of Methylenedioxymethamphetamine. Journal of Chromatographic Science, 43(7), 329–340. [Link]

-

DeRuiter, J., & Clark, C. R. (2007). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences, 52(1), 69–78. [Link]

-

Clauwaert, K. M., Van Bocxlaer, J. F., & De Leenheer, A. P. (2000). Determination of MDMA and its Metabolites in Blood and Urine by Gas Chromatography–Mass Spectrometry and Analysis of Enantiomers. Journal of Analytical Toxicology, 24(7), 594–601. [Link]

-

Mitsui, T., & Yamashita, M. (1987). Rapid Detection of Illicit Drugs by Direct Inlet Chemical Ionization Mass Spectrometry. Reports of the Central Customs Laboratory, (27), 1-15. [Link]

-

Smith, R. M., & English, C. M. (2014). MDMA discrimination: Extraction procedure and GC temperature affect impurity profiles. Separation Science Now. [Link]

-

Fernández, P., Lorenzo, M. N., & Bermejo, A. M. (2005). A New GC-MS Method for the Determination of Five Amphetamines in Human Hair. Journal of Analytical Toxicology, 29(2), 134–138. [Link]

-

DeRuiter, J., & Clark, C. R. (2008). GC and Mass Spectral Studies on Acylated Side Chain Regioisomers of 3-Methoxy-4-methyl-phenethylamine and 4-Methoxy-3-methyl-phenethylamine. Journal of Chromatographic Science, 46(3), 259–266. [Link]

-

Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]

-

Anstett, A. L. (2017). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry (Master's thesis, Michigan State University). [Link]

-

Sekuła, K., Zuba, D., & Parczewski, A. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(17), 1971–1978. [Link]

-

Biswas, S., & Watson, A. J. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7563–7569. [Link]

-

Clark, C. R., Awad, T., & DeRuiter, J. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. National Institute of Justice. [Link]

-

Clark, C. R., Awad, T., & DeRuiter, J. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today, 1(1), 27-30. [Link]

-

Andersson, M., Åstrand, A., & Stephanson, N. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(6), 398–404. [Link]

-

Al-Asmari, A. I., Al-Amri, A. S., & Al-Warthan, A. A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 41(7), 614–621. [Link]

-

Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. [Link]

-

Chen, B. H., Liu, J. T., Chen, H. M., & Lin, C. H. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1435. [Link]

-

Nishikawa, M., Nakajima, T., & Igarashi, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]

-

Nishikawa, M., Nakajima, T., & Igarashi, K. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]

-

Cengiz, F., & Cengiz, S. (1998). Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. Turkish Journal of Medical Sciences, 28(1), 75-78. [Link]

-

Chen, B. H., Liu, J. T., Chen, H. M., & Lin, C. H. (2018). Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. ResearchGate. [Link]

-

LibreTexts. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

The Organic Chemistry Tutor. (2018, July 3). Mass Spec Mech Amines Alpha Cleavage Source [Video]. YouTube. [Link]

Sources

- 1. jcami.eu [jcami.eu]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. academic.oup.com [academic.oup.com]

- 6. ojp.gov [ojp.gov]

- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Perfluoroacyl derivatization of 4-methoxy-3-methylphenethylamine

Executive Summary

This technical guide details the protocol for the perfluoroacyl derivatization of 4-methoxy-3-methylphenethylamine (MMPA) , a structural isomer of methoxy-methyl-phenethylamines and a homolog to the controlled substance MDMA.

Phenethylamines contain polar primary amine groups and active hydrogens that cause severe peak tailing, adsorption, and poor sensitivity in Gas Chromatography-Mass Spectrometry (GC-MS). This protocol utilizes Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) to convert MMPA into stable, volatile amides.

Key Benefits of this Protocol:

-

Enhanced Volatility: Eliminates hydrogen bonding, resulting in sharp, symmetrical peaks.

-

Structural Elucidation: Produces unique high-mass fragments (m/z 176 for PFP, m/z 226 for HFB) that distinguish MMPA from isobaric regioisomers.

-

Trace Detection: The introduction of electronegative fluorine atoms significantly increases sensitivity, particularly if using Negative Ion Chemical Ionization (NICI).

Chemical Context & Mechanism

The Challenge: Underivatized Analysis

MMPA (

-

Thermal Instability: The amine group is susceptible to oxidative degradation in the hot GC injection port.

-

Column Interaction: The basic nitrogen interacts with silanol groups on the capillary column, causing "tailing" and retention time shifts.

-

Fragmentation Limits: Underivatized phenethylamines primarily yield a low-mass iminium ion (m/z 30:

), which is non-diagnostic and often lost in solvent background noise.

The Solution: Perfluoroacylation

The reaction involves the nucleophilic attack of the MMPA primary amine lone pair onto the carbonyl carbon of the perfluoroacid anhydride. This replaces the active hydrogen with a perfluoroacyl group.[1]

Reaction Scheme:

-

Reagent A (PFPA): Adds a pentafluoropropionyl group (

). -

Reagent B (HFBA): Adds a heptafluorobutyryl group (

).

Experimental Protocol

Materials & Reagents

| Component | Grade/Specification | Function |

| Ethyl Acetate | HPLC/GC-MS Grade, Anhydrous | Reaction Solvent |

| PFPA | Pentafluoropropionic Anhydride (>99%) | Derivatizing Agent (Option A) |

| HFBA | Heptafluorobutyric Anhydride (>99%) | Derivatizing Agent (Option B) |

| Internal Standard | Methamphetamine- | Quantification/QC |

| Buffer | 0.1 M Phosphate (pH 6.0) | Extraction buffer (if extracting from bio-matrix) |

Workflow Diagram

Figure 1: Step-by-step derivatization workflow ensuring removal of corrosive acidic byproducts.[2][3]

Detailed Procedure

Step 1: Sample Preparation

-

Isolate MMPA from the matrix (e.g., liquid-liquid extraction into ethyl acetate).

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Critical: Ensure the residue is completely water-free. Anhydrides react violently with water, depleting the reagent.

Step 2: Derivatization Reaction

-

Reconstitute the dried residue in 50 µL of Ethyl Acetate .

-

Add 50 µL of PFPA (or HFBA).

-

Optional: Add 10 µL of Pyridine if acid scavenging is required (usually not necessary if evaporation step is thorough).

-

Cap the vial tightly (PTFE-lined cap).

-

Incubate at 60°C for 20 minutes in a heating block.

Step 3: Cleanup & Reconstitution

-

Remove the vial from heat and cool to room temperature.

-

Evaporate the mixture to complete dryness under a stream of nitrogen.

-

Why? This removes the excess anhydride and the perfluoro-acid byproduct (e.g., pentafluoropropionic acid), which can strip the stationary phase of the GC column.

-

-

Reconstitute in 50-100 µL of Ethyl Acetate (or Toluene).

-

Transfer to an autosampler vial with a glass insert.

GC-MS Analysis & Interpretation

Instrument Parameters

-

Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: 250°C, Splitless mode (1 min purge).

-

Oven Program: 70°C (1 min)

20°C/min -

Transfer Line: 280°C.

-

Source Temp: 230°C.

Mass Spectral Fragmentation (EI Mode)

Understanding the fragmentation is vital for confirming the identity of MMPA versus its isomers.

A. Underivatized MMPA (MW 165)

-

Base Peak: m/z 30 (

). Non-specific. -

Molecular Ion: m/z 165 (Weak).

B. PFPA-MMPA Derivative (MW 311)

-

Mechanism: The bond between the

-carbon and -

Fragment 1 (Base Peak): The nitrogen-containing fragment retains the charge.

-

Structure:

-

m/z: 176 (Diagnostic).

-

-

Fragment 2 (Benzylic Cation):

-

Structure: 4-methoxy-3-methylbenzyl cation.

-

m/z: 135 (Confirmatory).[4]

-

-

Molecular Ion: m/z 311 (Visible).

C. HFBA-MMPA Derivative (MW 361)

-

Fragment 1 (Base Peak):

-

Structure:

-

m/z: 226 (Diagnostic).

-

-

Fragment 2: m/z 135 (Same benzylic cation).

-

Molecular Ion: m/z 361.

Diagnostic Ion Table

| Compound Form | Molecular Weight | Base Peak (m/z) | Confirmatory Ion (m/z) |

| MMPA (Native) | 165 | 30 | 135 |

| MMPA-PFPA | 311 | 176 | 135, 311 |

| MMPA-HFBA | 361 | 226 | 135, 361 |

Fragmentation Pathway Visualization

Figure 2: Electron Ionization (EI) fragmentation pathway of the PFPA derivative. The m/z 176 ion is specific to primary phenethylamines derivatized with PFPA.

References

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

-

Clark, C. R., DeRuiter, J., Valaer, A. K., & Noggle, F. T. (1995).[4] GC-MS analysis of acylated derivatives of methamphetamine and regioisomeric phenethylamines. Journal of Chromatographic Science, 33(9), 485–492.[4] Retrieved from [Link]

-

Awad, T., DeRuiter, J., & Clark, C. R. (2009). GC and Mass Spectral Studies on Acylated Side Chain Regioisomers of 3-Methoxy-4-methyl-phenethylamine and 4-Methoxy-3-methyl-phenethylamine. Journal of Chromatographic Science, 47(4), 279-286. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

The Strategic Integration of 2-(4-Methoxy-3-methyl-phenyl)-ethylamine in Advanced Polymer Synthesis: Application Notes and Protocols

Introduction: A Versatile Phenethylamine Derivative for Functional Polymers

In the ever-evolving landscape of polymer chemistry, the quest for novel monomers that impart unique functionalities to the final material is paramount. 2-(4-Methoxy-3-methyl-phenyl)-ethylamine emerges as a compelling building block for the synthesis of advanced polymers. Its structure, featuring a primary amine for polymerization and a substituted phenyl ring with electron-donating methoxy and methyl groups, offers a unique combination of reactivity and functionality. This guide provides an in-depth exploration of the potential applications of this versatile molecule in polymer chemistry, complete with detailed protocols for its incorporation into various polymer architectures. The presence of the methoxy and methyl groups on the aromatic ring is anticipated to enhance the polymer's thermal stability and solubility in organic solvents, making it a promising candidate for high-performance materials.[1]

The primary amine group serves as a versatile handle for several polymerization techniques, including polycondensation and addition reactions. Furthermore, the inherent pH-sensitivity of the amine group opens avenues for the development of "smart" or stimuli-responsive polymers that can undergo conformational or solubility changes in response to environmental pH shifts.[2][3][4][5] This characteristic is particularly valuable in biomedical applications such as drug delivery and tissue engineering.

This document will delve into three primary applications of 2-(4-Methoxy-3-methyl-phenyl)-ethylamine: as a monomer for the synthesis of novel polyamides, as a functionalizing agent for creating pH-responsive hydrogels, and as a building block for biocompatible poly(amidoamine)s.

Application 1: Synthesis of High-Performance Polyamides

Polyamides are a class of polymers renowned for their excellent mechanical properties and thermal stability. The incorporation of 2-(4-Methoxy-3-methyl-phenyl)-ethylamine as a diamine monomer in polycondensation reactions can lead to the formation of novel polyamides with tailored properties. The substituted phenyl ring is expected to introduce rigidity into the polymer backbone, while the methoxy and methyl groups can enhance solubility and processability.

Scientific Rationale

The polycondensation reaction between a diamine and a dicarboxylic acid chloride is a well-established method for polyamide synthesis.[6] The nucleophilic primary amine of 2-(4-Methoxy-3-methyl-phenyl)-ethylamine will react with the electrophilic carbonyl carbon of the acid chloride, forming an amide linkage and eliminating HCl. The choice of the dicarboxylic acid chloride comonomer will significantly influence the final properties of the polyamide. For instance, aromatic diacid chlorides will result in rigid, high-melting polymers, while aliphatic diacid chlorides will yield more flexible materials.

Experimental Protocol: Synthesis of a Novel Polyamide

This protocol describes the synthesis of a polyamide from 2-(4-Methoxy-3-methyl-phenyl)-ethylamine and terephthaloyl chloride.

Materials:

-

2-(4-Methoxy-3-methyl-phenyl)-ethylamine

-

Terephthaloyl chloride

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Triethylamine (as an acid scavenger)

-

Methanol

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Monomer Preparation: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve 2-(4-Methoxy-3-methyl-phenyl)-ethylamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DMAc.

-

Reaction Setup: Cool the solution to 0°C using an ice bath and stir vigorously.

-

Acid Chloride Addition: Dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous DMAc and add it dropwise to the cooled amine solution over 30 minutes.

-

Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

-

Precipitation and Purification: Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol with constant stirring.

-

Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and triethylamine hydrochloride.

-

Drying: Dry the purified polyamide in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

The synthesized polyamide can be characterized by various techniques to determine its structure, molecular weight, and thermal properties.

| Characterization Technique | Expected Observations |

| FTIR Spectroscopy | Appearance of a strong amide C=O stretching band around 1650 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹. Disappearance of the primary amine N-H stretching bands. |

| ¹H NMR Spectroscopy | Appearance of aromatic and aliphatic protons corresponding to both monomers, along with a broad amide N-H proton signal. |

| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polyamide, indicated by the onset of decomposition temperature. |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) of the polymer. |

Logical Flow of Polyamide Synthesis

Caption: Workflow for the synthesis and characterization of a novel polyamide.

Application 2: Development of pH-Responsive Hydrogels

The primary amine group of 2-(4-Methoxy-3-methyl-phenyl)-ethylamine can be exploited to create pH-responsive hydrogels. These materials can swell or shrink in response to changes in the pH of the surrounding environment, making them ideal for applications in controlled drug delivery and as biosensors.[5][7]

Scientific Rationale